

Validating the Therapeutic Window of k-Strophanthoside: A Preclinical Comparative Guide

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Compound of Interest		
Compound Name:	k-Strophanthoside	
Cat. No.:	B1200544	Get Quote

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This guide provides a comparative analysis of the therapeutic window of **k-Strophanthoside** against other well-known cardiac glycosides, digoxin and ouabain, in preclinical models. The information presented herein is intended to support further research and development of cardiac glycosides with potentially improved safety profiles.

Introduction

Cardiac glycosides have long been a cornerstone in the treatment of heart failure and certain arrhythmias. Their therapeutic efficacy, however, is often shadowed by a narrow therapeutic index, leading to a high risk of toxicity. **k-Strophanthoside**, a cardiac glycoside derived from the seeds of Strophanthus kombe, has been a subject of interest for its potential therapeutic benefits.[1] This guide aims to objectively compare the preclinical data on the therapeutic window of **k-Strophanthoside** with that of digoxin and ouabain, focusing on efficacy and toxicity.

Mechanism of Action

The primary mechanism of action for **k-Strophanthoside**, digoxin, and ouabain is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes. [2] This inhibition leads to an increase in intracellular sodium, which in turn increases

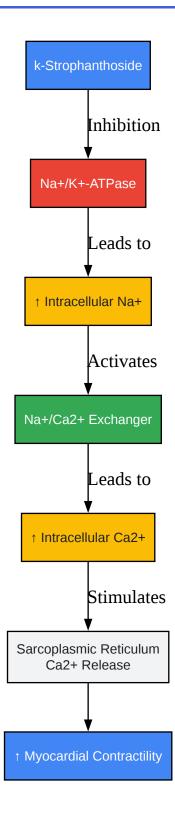




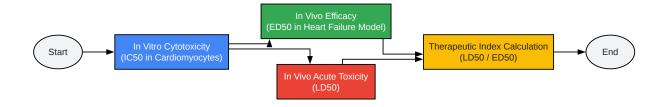


intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, accounting for the positive inotropic effect of these compounds.









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